1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide is a versatile chemical compound with a unique structure that combines benzene, chlorine, quinoline, and piperidine. This compound is used in various scientific research fields, including drug development and the synthesis of novel compounds.
Mechanism of Action
Target of Action
The primary target of 1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide is DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is involved in processes such as DNA replication and transcription .
Mode of Action
The compound interacts with DNA gyrase, inhibiting the wild-type enzyme . This inhibition disrupts the supercoiling process, which is crucial for DNA replication and transcription .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways . This disruption can lead to DNA damage, as indicated by the induction of recA promoter activity in the wild type . The recA gene is involved in the repair of DNA damage, and its activation suggests the occurrence of DNA damage .
Pharmacokinetics
The physicochemical parameters and the structural diversity of the pyrrolidine ring, a component of the compound, suggest that it may have favorable adme/tox results .
Result of Action
The compound’s action results in bactericidal and antibiofilm activity against Mycobacterium abscessus . It retains activity against strains representing all three subspecies of the M. abscessus complex . The compound’s action also leads to DNA damage, as indicated by the induction of recA promoter activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s action can be influenced by the expression of novel surface lipids, adaptation to both host and environmental niches, and acquisition of novel virulence factors by Mycobacterium abscessus . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide are not fully understood yet. It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Cellular Effects
The cellular effects of this compound are currently under investigation. It has been suggested that compounds with a similar structure have shown activity against Mycobacterium abscessus .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is known that benzylic halides, which are structurally similar, typically react via an SN2 pathway .
Preparation Methods
The synthesis of 1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of 6-chloroquinoline with benzenesulfonyl chloride to form an intermediate product. This intermediate is then reacted with piperidine-4-carboxamide under specific conditions to yield the final compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the quinoline ring.
Scientific Research Applications
1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar biological activities.
Chloroquinoline derivatives: These compounds have the chloroquinoline structure and are studied for their antimicrobial and anticancer properties.
Piperidine carboxamide derivatives: These compounds contain the piperidine carboxamide moiety and are used in drug development.
This compound’s unique combination of structural elements makes it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c22-15-6-7-18-17(12-15)20(25-10-8-14(9-11-25)21(23)26)19(13-24-18)29(27,28)16-4-2-1-3-5-16/h1-7,12-14H,8-11H2,(H2,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIHILUUMUOCCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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